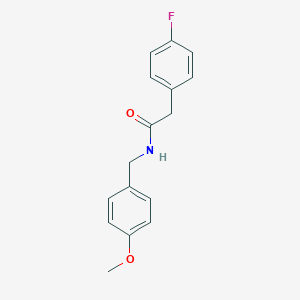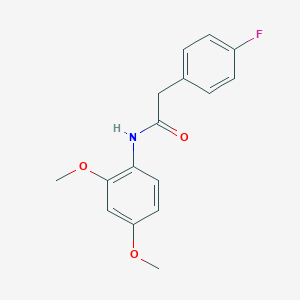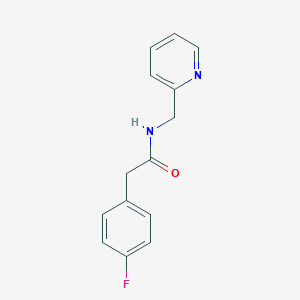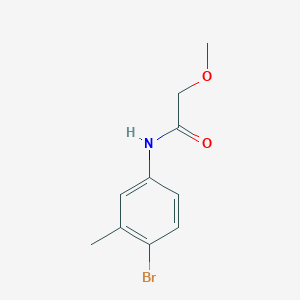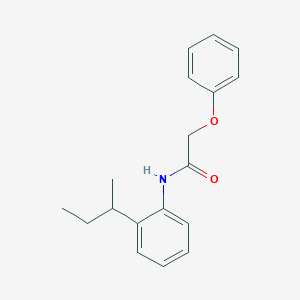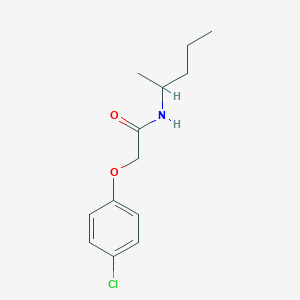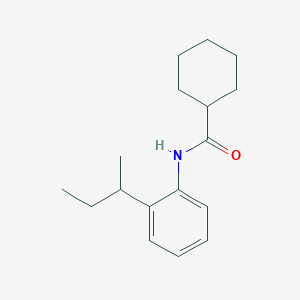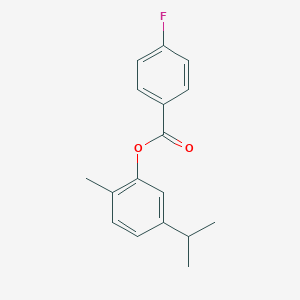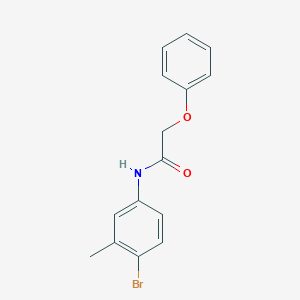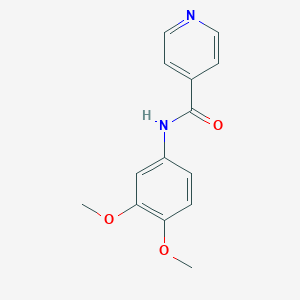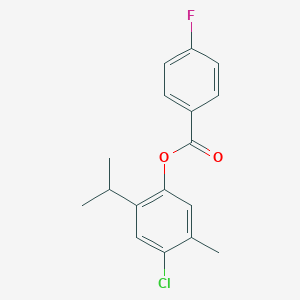
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'Mocetinostat' and is known for its ability to inhibit the activity of histone deacetylases (HDACs). In
Mechanism of Action
Mocetinostat is a selective inhibitor of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting the activity of these enzymes, Mocetinostat promotes the acetylation of histones, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have potent anti-tumor activity in preclinical studies. In addition to its ability to induce apoptosis in cancer cells, Mocetinostat has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Mocetinostat has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of Mocetinostat is its selectivity for HDAC1, HDAC2, and HDAC3. This selectivity reduces the risk of off-target effects and toxicity, making Mocetinostat a promising candidate for cancer therapy. However, like many other cancer therapies, Mocetinostat has limitations. For example, the development of drug resistance is a common problem in cancer therapy, and Mocetinostat is not immune to this issue.
Future Directions
There are several future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other cancer therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanisms underlying drug resistance and to develop strategies to overcome this issue.
Synthesis Methods
The synthesis of Mocetinostat involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form 4-methylcoumarin-7-yl chloride. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride to obtain 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate.
Scientific Research Applications
Mocetinostat has been extensively studied for its potential applications in cancer therapy. 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate are enzymes that play a critical role in regulating gene expression, and their overexpression has been linked to the development of various types of cancer. Mocetinostat works by inhibiting the activity of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
properties
Molecular Formula |
C16H11FO5S |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H11FO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
InChI Key |
RTXKKTIXZAQVHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



